molecular formula C17H22N4O3S B11171832 4-[(2-ethylbutanoyl)amino]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

4-[(2-ethylbutanoyl)amino]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11171832
M. Wt: 362.4 g/mol
InChI Key: OKRCFVGNOPQVDP-UHFFFAOYSA-N
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Description

4-[(2-ethylbutanoyl)amino]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiadiazole ring, a benzamide moiety, and an ethylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-ethylbutanoyl)amino]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Attachment of the Benzamide Moiety: The benzamide moiety is introduced through an acylation reaction, where the thiadiazole intermediate is reacted with benzoyl chloride in the presence of a base.

    Introduction of the Ethylbutanoyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-ethylbutanoyl)amino]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or thiadiazole rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(2-ethylbutanoyl)amino]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2-ethylbutanoyl)amino]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2-ethylbutanoyl)amino]-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]benzamide
  • **4-[(2-ethylbutanoyl)amino]-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

4-[(2-ethylbutanoyl)amino]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the methoxymethyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

4-(2-ethylbutanoylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H22N4O3S/c1-4-11(5-2)15(22)18-13-8-6-12(7-9-13)16(23)19-17-21-20-14(25-17)10-24-3/h6-9,11H,4-5,10H2,1-3H3,(H,18,22)(H,19,21,23)

InChI Key

OKRCFVGNOPQVDP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC

Origin of Product

United States

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